di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate
Description
Di-tert-butyl (4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate is a synthetic intermediate featuring a bicyclic tetrahydrobenzo[d]thiazole core with two tert-butyl carbamate groups at positions 2 and 6. This compound is primarily utilized in medicinal chemistry as a protected derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine, enabling selective functionalization during multi-step syntheses . The tert-butyl groups enhance steric protection, improve solubility in organic solvents, and prevent unwanted side reactions during subsequent modifications.
Properties
Molecular Formula |
C17H27N3O4S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate |
InChI |
InChI=1S/C17H27N3O4S/c1-16(2,3)23-14(21)18-10-7-8-11-12(9-10)25-13(19-11)20-15(22)24-17(4,5)6/h10H,7-9H2,1-6H3,(H,18,21)(H,19,20,22) |
InChI Key |
XRKXSRXUNQRFSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)SC(=N2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate involves several steps. One common method includes the reaction of 2,6-di-tert-butylphenol with 4-methoxybenzaldehyde in the presence of piperidine as a catalyst . The reaction mixture is heated under reflux conditions for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. It is used in the study of dopamine receptors, neurotransmission, addiction, Alzheimer’s disease, depression, Huntington’s disease, Parkinson’s disease, schizophrenia, stress, anxiety, pain, and inflammation . It is also used as a reference standard in neurology research .
Mechanism of Action
The mechanism of action of di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate involves the inhibition of specific kinases such as casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of tumor suppressor proteins, and their inhibition can prevent the deactivation of these proteins .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity : The tert-butyl carbamate groups increase lipophilicity (logP ~3.5 estimated) compared to the hydrophilic diamine (logP ~0.8), impacting solubility and membrane permeability .
- Stability: tert-Butyl protection enhances stability against oxidative degradation, whereas the parent diamine is prone to oxidation at the amino groups .
Enantiomeric Considerations
Enantiomers such as (R)- and (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (similarity score 0.94 ) highlight the importance of stereochemistry. The (S)-enantiomer is specifically linked to pharmaceutical applications, while the dicarbamate derivative is typically synthesized in enantiopure form for targeted drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
